molecular formula C5H2Cl2N2O2S2 B114310 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride CAS No. 150020-64-7

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride

Cat. No.: B114310
CAS No.: 150020-64-7
M. Wt: 257.1 g/mol
InChI Key: APRATEMYDZDYJD-UHFFFAOYSA-N
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Description

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C5H2Cl2N2O2S2. It is primarily used as a pharmaceutical intermediate and is known for its role in enhancing the activity of certain receptors .

Mechanism of Action

Target of Action

The primary target of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl Chloride is the A1 adenosine receptor . This receptor plays a crucial role in inhibiting adenylate cyclase activity and participating in the suppression of neurotransmitter release.

Mode of Action

This compound acts as an allosteric enhancer . It binds to a site on the A1 adenosine receptor that is distinct from the active site, enhancing the receptor’s response to its agonist.

Biochemical Pathways

The compound’s action on the A1 adenosine receptor affects the adenosine signaling pathway . By enhancing the receptor’s response to adenosine, it can modulate various downstream effects, including the inhibition of adenylate cyclase activity, which in turn decreases the concentration of cyclic adenosine monophosphate (cAMP) in cells.

Pharmacokinetics

It is known to besparingly soluble in water , which may affect its absorption and distribution in the body.

Result of Action

The enhancement of A1 adenosine receptor activity by this compound can lead to a variety of cellular effects. These include the suppression of neurotransmitter release , which can have broad implications for neuronal communication and function.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water may affect its bioavailability and distribution within the body . Additionally, it should be stored in a cool, dry place and is incompatible with oxidizing agents , suggesting that its stability and efficacy could be affected by storage conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride typically involves the chlorination of imidazo[2,1-b][1,3]thiazole-5-sulfonic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes, often using thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is conducted in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorosulfonylimidazole
  • 6-Chloroimidazo[2,1-b]thiazole

Uniqueness

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to act as an allosteric enhancer sets it apart from other similar compounds .

Properties

IUPAC Name

6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2S2/c6-3-4(13(7,10)11)9-1-2-12-5(9)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRATEMYDZDYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384104
Record name 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150020-64-7
Record name 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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